molecular formula C11H16O B188783 2,2-Dimethyl-1-phenyl-1-propanol CAS No. 3835-64-1

2,2-Dimethyl-1-phenyl-1-propanol

Cat. No. B188783
CAS RN: 3835-64-1
M. Wt: 164.24 g/mol
InChI Key: YBVRFTBNIZWMSK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenyl-1-propanol (DMPP) is a colorless liquid characterized by a pleasant scent . It plays a vital role in the synthesis of compounds like ascorbic acid and vitamin E . It has a floral, herbaceous odor, reminiscent of lilac .


Synthesis Analysis

The synthesis of 2,2-Dimethyl-1-phenyl-1-propanol involves a Grignard reaction of benzylmagnesium chloride and acetone . Other methods include Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis , and kinetic resolution using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-1-phenyl-1-propanol is C11H16O . Its average mass is 164.244 Da and its monoisotopic mass is 164.120117 Da .


Chemical Reactions Analysis

Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported . Kinetic resolution of 2,2-dimethyl-1-phenyl-1-propanol using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film has also been reported .


Physical And Chemical Properties Analysis

2,2-Dimethyl-1-phenyl-1-propanol is a colorless liquid . It has a floral, herbaceous odor, reminiscent of lilac . The molecular formula is C11H16O, with an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da .

Scientific Research Applications

Application 1: Preparation of 2,2-Dimethylpropiophenone

  • Summary of the Application : 2,2-Dimethyl-1-phenyl-1-propanol is used in the preparation of 2,2-dimethylpropiophenone .
  • Results or Outcomes : The outcome of this application is the production of 2,2-dimethylpropiophenone .

Application 2: Kinetic Resolution

  • Summary of the Application : A kinetic resolution of 2,2-dimethyl-1-phenyl-1-propanol using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film has been reported .
  • Results or Outcomes : The outcome of this application is the resolution of the racemic mixture of 2,2-dimethyl-1-phenyl-1-propanol .

Application 3: Oxidation Reaction

  • Summary of the Application : An efficient Cu(I)-catalyzed oxidation of 2,2-dimethyl-1-phenyl-1-propanol with di-tert-butyldiaziridinone as oxidant under mild conditions has been investigated .
  • Results or Outcomes : The outcome of this application is the oxidation of 2,2-dimethyl-1-phenyl-1-propanol .

Application 4: Steric Effect Studies

  • Summary of the Application : As an alcohol with a bulky side group, 2,2-Dimethyl-1-phenyl-1-propanol is commonly used in studies of steric effects on reaction mechanisms .
  • Results or Outcomes : The outcome of this application is a better understanding of how steric effects influence reaction mechanisms .

Application 5: Benzylic Position Studies

  • Summary of the Application : The phenyl group attached to the tertiary carbon in 2,2-Dimethyl-1-phenyl-1-propanol makes it a subject in studies focusing on the stability and reactivity of benzylic positions in organic molecules .
  • Results or Outcomes : The outcome of this application is a better understanding of the reactivity of benzylic positions in organic molecules .

Application 6: Synthesis of Surfactant

  • Summary of the Application : 2,2-Dimethyl-1-propanol can be used in the synthesis of surfactant that stabilize reduced graphene oxide (rGO) dispersion .
  • Results or Outcomes : The outcome of this application is the production of a surfactant that can stabilize reduced graphene oxide (rGO) dispersion .

Application 7: Studies of Steric Effects

  • Summary of the Application : As an alcohol with a bulky side group, it is commonly used in studies of steric effects on reaction mechanisms .
  • Results or Outcomes : The outcome of this application is a better understanding of how steric effects influence reaction mechanisms .

Application 8: Studies on the Stability and Reactivity of Benzylic Positions

  • Summary of the Application : The phenyl group attached to the tertiary carbon makes it a subject in studies focusing on the stability and reactivity of benzylic positions in organic molecules .
  • Results or Outcomes : The outcome of this application is a better understanding of the reactivity of benzylic positions in organic molecules .

Application 9: Synthesis of Surfactant

  • Summary of the Application : 2,2-Dimethyl-1-propanol can be used in the synthesis of surfactant that stabilize reduced graphene oxide (rGO) dispersion .
  • Results or Outcomes : The outcome of this application is the production of a surfactant that can stabilize reduced graphene oxide (rGO) dispersion .

Safety And Hazards

2,2-Dimethyl-1-phenyl-1-propanol is moderately toxic by ingestion . It is a combustible liquid . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

2,2-Dimethyl-1-phenyl-1-propanol has been used in the preparation of 2,2-dimethylpropiophenone . Future research may explore other potential applications and synthesis methods for this compound.

properties

IUPAC Name

2,2-dimethyl-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVRFTBNIZWMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-phenyl-1-propanol

CAS RN

3835-64-1
Record name 2,2-Dimethyl-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3835-64-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3835-64-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
AL Cholli, ML Lau - Applied spectroscopy, 1989 - opg.optica.org
The enantiomer separation and the spectral simplification of overlapped resonances in a high-resolution ^1H NMR spectrum of a model compound have been successfully …
Number of citations: 2 opg.optica.org
T Komori, T Nonaka - Chemistry Letters, 1984 - journal.csj.jp
It was found that the enantiomer-differentiating oxidation of racemic 2,2-dimethyl-1-phenyl-1-propanol (1) to the corresponding ketone (2) occurred on poly(L-valine)-coated electrodes. …
Number of citations: 18 www.journal.csj.jp
S Lutsenko, C Moberg - Tetrahedron: Asymmetry, 2001 - Elsevier
Ru-catalyzed hydrogen transfer from propan-2-ol to acetophenone under microwave conditions using monotosylated (R,R)-diphenylethylenediamine as the chiral source afforded (R)-1-…
Number of citations: 48 www.sciencedirect.com
W Ichinose, M Miyagawa, Z An, M Yamaguchi - Organic letters, 2012 - ACS Publications
Optically active silica nanoparticles, with a 70-nm diameter, grafted with (P)-1,12-dimethyl-8-methoxycarbonylbenzo[c]phenanthrene-5-carboxyamide were synthesized, and their use in …
Number of citations: 23 pubs.acs.org
BH Gross, RC Mebane, DL Armstrong - Applied Catalysis A: General, 2001 - Elsevier
Raney nickel in refluxing 2-propanol is an effective catalytic system for cleaving CO bonds in aromatic alcohols by transfer hydrogenolysis. Deoxygenation of alcohols substituted at …
Number of citations: 58 www.sciencedirect.com
H Xianming, RM Kellogg - Synthesis, 1995 - thieme-connect.com
Treatment of the 3-monomethanesulfonates of 1, 2, 2-trisubstituted 1, 3-propanediols under phase-transfer conditions affords 2-aryl (or alkyl)-3, 3-dialkyloxetanes. Twelve oxetanes …
Number of citations: 15 www.thieme-connect.com
IN Lykakis, C Tanielian, R Seghrouchni… - Journal of Molecular …, 2007 - Elsevier
A combination of time-resolved techniques (part I) with kinetic isotope effects studies (part II) has been used to investigate the mechanism of the decatungstate (W 10 O 32 4− ) …
Number of citations: 36 www.sciencedirect.com
M Gliński - Applied Catalysis A: General, 2008 - Elsevier
A comprehensive study of the reactivity of a series of mono-, di- and trisubstituted aralkyl ketones (Me, i-Pr or OMe as substituents) with straight- or branched acyl groups in the hydrogen …
Number of citations: 34 www.sciencedirect.com
D Wang, A Bruneau-Voisine, JB Sortais - Catalysis Communications, 2018 - Elsevier
The reduction of ketones with 2-propanol as reductant was achieved using an in-situ generated catalytic system based on manganese pentacarbonyl bromide, as metal precursor, and …
Number of citations: 85 www.sciencedirect.com
A Berkessel, TJS Schubert… - Journal of the American …, 2002 - ACS Publications
The hydrogenation of unsaturated organic substrates such as olefins and ketones is usually effected by homogeneous or heterogeneous transition-metal catalysts. On the other hand, a …
Number of citations: 170 pubs.acs.org

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